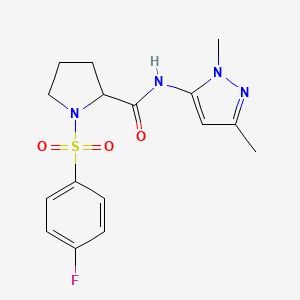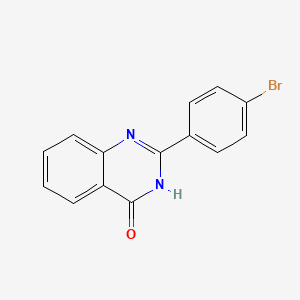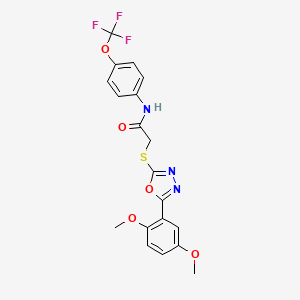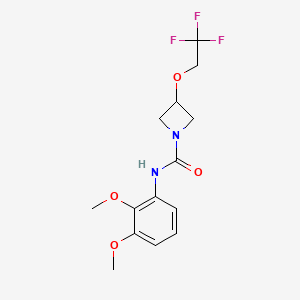![molecular formula C12H8F3NO2 B2713344 3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione CAS No. 67094-29-5](/img/structure/B2713344.png)
3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, a study reported the acid-catalyzed synthesis of a new tricyclic, trifluoromethylated indenopyrazole, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine .Aplicaciones Científicas De Investigación
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives, including those similar to 3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione, have been studied for their effectiveness in inhibiting the corrosion of carbon steel in hydrochloric acid medium. These derivatives exhibit good corrosion inhibition, with their efficiency increasing alongside inhibitor concentration. The adsorption mechanism is mainly controlled by a chemisorption process (Zarrouk et al., 2015).
Glycolic Acid Oxidase Inhibition
A series of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, closely related to 3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione, are effective inhibitors of glycolic acid oxidase (GAO). These compounds, especially with large lipophilic 4-substituents, exhibit potent, competitive inhibition of GAO in vitro (Rooney et al., 1983).
Polymer Synthesis
1H-pyrrole-2,5-dione derivatives are used in polymer synthesis. For example, polymerization of 1-Methyl-2,5-bis[1-(4-phenylurazolyl)] pyrrole with alkyldihalides leads to the formation of new polymers with unique structural and physical properties (Mallakpour et al., 1998).
Photoluminescent Materials
Derivatives of 1H-pyrrole-2,5-dione, such as 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole, are used in the synthesis of photoluminescent conjugated polymers and copolymers. These materials show potential for electronic applications due to their strong photoluminescence and photochemical stability (Beyerlein & Tieke, 2000).
Synthesis of Protected Amino Acids
1H-pyrrole-2,5-dione derivatives are involved in the efficient synthesis of protected amino acids, such as Nα-urethane-protected β-alanine and γ-aminopropionic acid. This process demonstrates high yields and purities in a one-pot procedure (Cal et al., 2012).
Organic Solar Cells
Derivatives of 1H-pyrrole-2,5-dione are utilized in the fabrication of organic solar cells. For example, certain small molecular non-fullerene electron acceptors based on diketopyrrolopyrrole demonstrate promising optoelectronic properties and efficiency in solar cell applications (Gupta et al., 2017).
Mecanismo De Acción
Target of Action
Compounds with a trifluoromethyl group have been found to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It’s known that the trifluoromethyl group can enhance biological activity and increase chemical or metabolic stability .
Biochemical Pathways
The trifluoromethyl group has been associated with various pharmacological activities .
Pharmacokinetics
Compounds with a trifluoromethyl group have been found to enhance biological activity and increase chemical or metabolic stability , which could potentially impact their bioavailability.
Result of Action
Compounds with a trifluoromethyl group have been associated with various pharmacological activities .
Action Environment
The trifluoromethyl group has been found to enhance biological activity and increase chemical or metabolic stability , which could potentially be influenced by environmental factors.
Propiedades
IUPAC Name |
3-methyl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2/c1-7-6-10(17)16(11(7)18)9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWJSSPLWVZEIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C1=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2713262.png)
![N-(2,5-dimethylphenyl)-2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2713264.png)
![N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2713270.png)

![1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,2,3-benzotriazole](/img/structure/B2713272.png)
![2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2713273.png)
![(2E)-azepan-2-ylidene[(2,5-difluorophenyl)sulfonyl]acetonitrile](/img/structure/B2713274.png)
![methyl 2-[(E)-2-cyano-2-(2,4-dichlorophenyl)ethenoxy]acetate](/img/structure/B2713276.png)
![2,4-dimethyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2713277.png)
![8-(2-((2-methoxy-5-methylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2713279.png)


![1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole](/img/structure/B2713282.png)